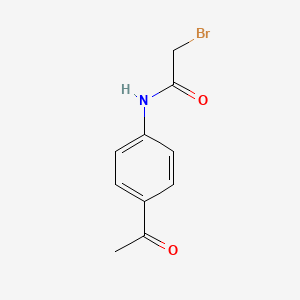

N-(4-acetylphenyl)-2-bromoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYNUOWJSXXSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292168 | |

| Record name | N-(4-Acetylphenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29182-93-2 | |

| Record name | N-(4-Acetylphenyl)-2-bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing N 4 Acetylphenyl 2 Bromoacetamide Within Contemporary Medicinal Chemistry Research

N-(4-acetylphenyl)-2-bromoacetamide has emerged as a significant precursor in the development of novel therapeutic agents. Its utility lies in its bifunctional nature, possessing both an acetylphenyl group and a reactive bromoacetamide moiety. This allows for a variety of chemical modifications, leading to the synthesis of compounds with a broad spectrum of biological activities.

The core structure of this compound serves as a scaffold for the construction of more complex molecules. Researchers have successfully utilized it to synthesize derivatives exhibiting antimicrobial, antioxidant, and enzyme-inhibiting properties. For instance, derivatives of this compound have been investigated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

Overview of Its Strategic Role As a Key Precursor in the Development of Biologically Active Compounds

Established Synthetic Pathways and Chemical Transformations

The principal route for synthesizing this compound involves the N-acylation of an aromatic amine with an acyl halide. This reaction leverages the nucleophilic character of the amine to attack the electrophilic carbonyl carbon of the acyl halide, resulting in the formation of a stable amide bond.

Reaction of p-Aminoacetophenone with Bromoacetyl Bromide

The most widely documented and efficient synthesis of this compound is achieved through the direct reaction between p-aminoacetophenone and bromoacetyl bromide. chemicalbook.com In this chemical transformation, the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in p-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of a hydrogen atom from the nitrogen and a bromine atom from the carbonyl compound, forming hydrogen bromide (HBr) as a byproduct and yielding the desired amide product. chemicalbook.com

The reaction proceeds as a nucleophilic acyl substitution, a fundamental process in organic chemistry for the formation of amides from amines and acyl halides.

Optimization of Reaction Conditions: Role of Bases (e.g., Potassium Carbonate, Triethylamine) and Solvents

The success of the synthesis hinges on the meticulous optimization of reaction conditions, particularly the selection of an appropriate base and solvent system.

Role of Bases: A base is essential to neutralize the hydrogen bromide (HBr) generated during the reaction. Without a base, the HBr would protonate the starting amine (p-aminoacetophenone), rendering it non-nucleophilic and halting the reaction.

Potassium Carbonate (K₂CO₃): An inorganic base, potassium carbonate, has been used with great success in this synthesis. chemicalbook.com It effectively neutralizes the HBr byproduct. Operating in a biphasic system, such as dichloromethane (B109758) and water, allows the inorganic base to remain in the aqueous phase while the organic reactants are in the organic phase, facilitating a clean reaction and simple workup. chemicalbook.com

Triethylamine (B128534) (TEA): Organic tertiary amines like triethylamine are also commonly employed as acid scavengers in acylation reactions. They are soluble in organic solvents, creating a homogeneous reaction mixture. However, in some nucleophilic substitution reactions, tertiary amines can themselves act as nucleophiles, potentially leading to the formation of byproducts and complicating the purification process. mdpi.com While effective in many scenarios, the use of an inorganic base like potassium carbonate can circumvent this potential side reaction. mdpi.com

Role of Solvents: The solvent system must be chosen to ensure the solubility of the reactants while being inert to the reaction conditions.

Dichloromethane/Water: A biphasic system of dichloromethane (DCM) and water has proven highly effective. chemicalbook.com p-Aminoacetophenone and bromoacetyl bromide are dissolved in dichloromethane, while the base, potassium carbonate, is dissolved in water. This setup allows for efficient mixing at the interface and simple separation of the organic product layer from the aqueous phase containing the base and salt byproducts post-reaction. chemicalbook.com

Other polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or dimethylformamide (DMF) are also common in N-acylation reactions. However, the dichloromethane/water system is well-documented to provide excellent results for this specific transformation. chemicalbook.com

Considerations for Yield Maximization and Product Purity in Synthetic Protocols

To maximize the yield and ensure high purity of the final product, several factors in the synthetic protocol must be carefully controlled.

A reported high-yield synthesis specifies the following key conditions:

Stoichiometry: A slight molar excess of the acylating agent, bromoacetyl bromide, is used relative to the p-aminoacetophenone to ensure the complete conversion of the limiting amine reactant. chemicalbook.com

Temperature Control: The reaction is initiated and carried out at a reduced temperature (0 °C). This is critical for controlling the exothermic nature of the acylation, minimizing the formation of potential side products, and ensuring a more selective reaction. chemicalbook.com

Workup and Extraction: After the reaction is complete, a standard liquid-liquid extraction is performed. The product is extracted into an organic solvent like dichloromethane. The organic layer is then washed with water to remove any remaining inorganic base and salts. chemicalbook.com

Purification: The final and most critical step for ensuring high purity is recrystallization. Evaporation of the dried organic solvent yields the crude product, which is then recrystallized from 95% ethanol. This process removes trace impurities, resulting in a product with a sharp melting point (155-156 °C) and a high reported yield of 95%. chemicalbook.com

Interactive Data Table: Reactants for Synthesis

| Compound Name | Role | Molar Mass ( g/mol ) |

| p-Aminoacetophenone | Reactant (Nucleophile) | 135.17 |

| Bromoacetyl Bromide | Reactant (Acylating Agent) | 201.83 |

| Potassium Carbonate | Base (Acid Scavenger) | 138.21 |

| Dichloromethane | Solvent | 84.93 |

| Water | Solvent | 18.02 |

| Ethanol (95%) | Recrystallization Solvent | 46.07 |

Interactive Data Table: Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Temperature | 0 °C during addition, then room temp | Controls exothermic reaction, minimizes byproducts. chemicalbook.com |

| Solvent System | Dichloromethane / Water | Biphasic system for reactant solubility and easy separation. chemicalbook.com |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes HBr byproduct to drive reaction to completion. chemicalbook.com |

| Reaction Time | ~2 hours at 0 °C, then overnight | Allows the reaction to proceed to completion. chemicalbook.com |

| Purification | Recrystallization from 95% Ethanol | Removes impurities to yield a pure final product. chemicalbook.com |

N 4 Acetylphenyl 2 Bromoacetamide As a Versatile Synthetic Intermediate

Strategic Application in the Construction of Diverse Heterocyclic Systems

The unique chemical architecture of N-(4-acetylphenyl)-2-bromoacetamide makes it an ideal precursor for the synthesis of various heterocyclic compounds. Its ability to participate in a range of cyclization and condensation reactions has been extensively explored.

Derivatization to 1,2,4-Triazole-Based Compounds

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound is a notable application. rsc.org One common method involves the reaction of an acid hydrazide with aryl isothiocyanates, followed by cyclization. scispace.com Another approach is the Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com Additionally, 1,2,4-triazole scaffolds can be synthesized from hydrazones and amines under aerobic oxidative conditions. isres.org The resulting triazole derivatives are of significant interest due to their broad spectrum of pharmacological activities. scispace.com

For instance, new series of acetamide (B32628) derivatives containing 1,2,4-triazole and azinane moieties have been synthesized and shown to interact spontaneously with bovine serum albumin (BSA), suggesting their potential as drug candidates. tubitak.gov.tr Furthermore, novel 1,2,4-triazole derivatives incorporating a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group have demonstrated significant bactericidal activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae. rsc.org

The general synthetic approach often involves the initial formation of a thiosemicarbazide (B42300) by reacting a hydrazide with an isothiocyanate, followed by cyclization to the triazole ring. researchgate.net Alkylation of the resulting triazole thiol with various alkyl halides can then be performed to introduce further diversity. researchgate.net

Table 1: Synthesis of 1,2,4-Triazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrazide, Aryl isothiocyanate | Ethanol, Reflux | 1-Acyl-4-arylthiosemicarbazide | scispace.com |

| Hydrazine, Diacylamine | Weak acid | 1,2,4-Triazole derivative | scispace.com |

| Hydrazone, Amine | Aerobic oxidation | 1,2,4-Triazole derivative | isres.org |

| This compound | Thiosemicarbazide, then cyclization | 1,2,4-Triazole-based compound | rsc.org |

Integration into 1,3,4-Oxadiazole (B1194373) Derivatives

This compound is also a valuable precursor for the synthesis of 1,3,4-oxadiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer properties. nih.gov The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride. researchgate.net Another common route is the oxidative cyclization of acylhydrazones. researchgate.net

A key intermediate in many syntheses is the 5-substituted-1,3,4-oxadiazole-2-thiol, which is typically formed by reacting an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. researchgate.net This intermediate can then be further functionalized. For example, novel 1,3,4-oxadiazole derivatives with an aryl/heteroaryl acetamido mercapto structure have been synthesized and evaluated for their anticancer activity. nih.gov

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1,2-Diacylhydrazine | Phosphorus oxychloride (dehydrating agent) | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

| Acylhydrazone | Oxidative cyclization | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

| Acylhydrazide, Carbon disulfide | Basic alcohol, then acidification | 5-Substituted-1,3,4-oxadiazole-2-thiol | researchgate.net |

Utilization in the Synthesis of Quinazolin-4-one Scaffolds

Quinazolin-4-ones are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. sphinxsai.com this compound serves as a crucial starting material for the synthesis of various quinazolin-4-one derivatives. nih.govorganic-chemistry.org

One synthetic strategy involves the reaction of this compound with 2-mercapto-3-substituted-(3H)-quinazolin-4-ones in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as acetonitrile. nih.gov The resulting intermediates can then be further elaborated to generate a library of quinazolin-4-one derivatives. sphinxsai.comnih.gov For instance, novel quinazolin-4-one/3-cyano-2-pyridone hybrids have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov

The synthesis of the quinazolin-4-one core itself can be achieved through various methods, such as the condensation of anthranilic acid with amides (Niementowski reaction) or the use of isatoic anhydride (B1165640) as a source of the anthraniloyl group. ekb.eg

Table 3: Synthesis of Quinazolin-4-one Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound, 2-Mercapto-3-substituted-(3H)-quinazolin-4-one | Acetonitrile, Triethylamine, Reflux | 2-((3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-acetylphenyl)acetamide | nih.gov |

| Anthranilic acid, Amide | Condensation | 2-Alkyl/Aryl-4(3H)-quinazolinone | ekb.eg |

| Isatoic anhydride, Carboxamide | - | 2-Alkyl/Aryl/Aralkyl-4(3H)-quinazolinone | ekb.eg |

Formation of 3-Cyanopyridin-2-one Hybrid Molecules

The versatility of this compound extends to the synthesis of 3-cyanopyridin-2-one hybrid molecules. nih.gov These hybrids often exhibit interesting biological properties. The synthesis typically involves a multi-component reaction.

For example, acylated quinazolin-4(3H)-ones, derived from this compound, can undergo a one-pot, four-component reaction with ethyl cyanoacetate, a substituted benzaldehyde, and ammonium (B1175870) acetate (B1210297) to yield quinazolin-4-one/3-cyano-2-pyridone hybrids. nih.gov This reaction is typically carried out under fusion conditions at elevated temperatures. nih.gov

Role as a Linker for the Assembly of Complex Hybrid Structures

Beyond its role as a scaffold for heterocyclic synthesis, this compound can also function as a linker to connect different pharmacophoric moieties, leading to the creation of complex hybrid molecules. nih.gov This molecular hybridization strategy is a powerful tool in drug discovery, aiming to combine the therapeutic advantages of different molecular entities into a single compound. nih.gov

Elaboration into Chalcone (B49325) Hybrid Architectures

Chalcones are a class of open-chain flavonoids with diverse biological activities. rasayanjournal.co.in this compound can be incorporated into chalcone structures to create novel hybrid molecules. The synthesis of these chalcone hybrids often involves the Claisen-Schmidt condensation reaction. rasayanjournal.co.ineijppr.com

In a typical synthesis, an acetophenone (B1666503) derivative, which can be derived from or incorporate the this compound moiety, is reacted with a substituted aldehyde in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. rasayanjournal.co.ineijppr.com This reaction leads to the formation of the characteristic α,β-unsaturated ketone system of the chalcone framework. By carefully choosing the starting materials, a wide variety of chalcone hybrids with tailored properties can be synthesized. e-journals.inresearchgate.net

Table 4: Synthesis of Chalcone Hybrid Architectures

| Starting Acetophenone Derivative | Aldehyde | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1-{4-[(4, 6-dianilino-1, 3, 5-triazin-2-yl) amino] phenyl} ethanone | 5-methyl-2-furaldehyde | KOH, Ethanol, Sonication | 1-{4-[(4, 6-dianilino-1, 3, 5-triazin-2-yl) amino] phenyl}-3-(5-methylfuran-2-yl) prop-2-en-1-one | eijppr.com |

| N-(4-acetylphenyl) acetamide | 5-methyl-2-furaldehyde | KOH, Ethanol, Sonication | N-{4-[(2E)-3-(5-methyl-2-furyl) prop-2-enoyl] phenyl} acetamide | eijppr.com |

| 2-(4-Acetamidophenoxy)-N-(3-Acetyl-phenyl)acetamide | Furfuraldehyde | NaOH, Ethanol | Chalcone derivative | rasayanjournal.co.in |

Conjugation with Ciprofloxacin (B1669076) Derivatives

The bromoacetamide group of this compound is a potent electrophile, making it highly suitable for conjugation with nucleophilic molecules like the antibiotic ciprofloxacin. Ciprofloxacin possesses a secondary amine within its piperazine (B1678402) ring, which can act as a nucleophile to displace the bromide ion from the bromoacetamide moiety in an N-alkylation reaction. This results in the formation of a stable amide-linked conjugate, covalently linking the N-(4-acetylphenyl)acetamide unit to the ciprofloxacin scaffold.

While direct studies detailing the conjugation of this compound with ciprofloxacin are not prevalent in the available literature, the synthesis of analogous compounds using chloroacetyl chloride provides a clear precedent for this type of transformation. researchgate.net The reaction typically involves the acylation of the secondary amine of ciprofloxacin with an α-haloacetyl halide. researchgate.net In a similar vein, this compound can be used to alkylate the piperazine nitrogen of ciprofloxacin, usually in the presence of a base to neutralize the hydrobromic acid byproduct.

The resulting conjugates are of significant interest in medicinal chemistry. By tethering the N-(4-acetylphenyl)acetamide moiety to ciprofloxacin, researchers can explore potential synergistic effects or new biological activities. N-acylated derivatives of ciprofloxacin have been shown to exhibit potent antibacterial and, in some cases, anticancer properties. chemicalbook.com For instance, various bromo-alkanoyl derivatives of ciprofloxacin have demonstrated comparable or higher activity against certain Gram-positive bacterial strains than the parent drug. chemicalbook.com

Table 1: Representative N-Acylation of Ciprofloxacin

| Reactant 1 | Reactant 2 | Product | Purpose of Conjugation |

| Ciprofloxacin | Chloroacetyl chloride | 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Synthesis of polymer-drug conjugates for controlled release systems. researchgate.net |

| Ciprofloxacin | Various halo-alkanoyl halides | N-Acylated Ciprofloxacin Conjugates | To develop novel antimicrobial and anticancer agents with potentially enhanced efficacy. chemicalbook.com |

Formation of Oxime Derivatives from Ketone Intermediates

The acetyl group (ketone) on the phenyl ring of this compound offers another site for chemical modification, most commonly through condensation reactions. A prominent example is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime derivative. This reaction, known as oximation, involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield a carbon-nitrogen double bond (C=N-OH).

The synthesis of oximes from acetophenone and its derivatives is a well-established and straightforward process. Typically, the ketone-containing compound is refluxed with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide, to liberate the free hydroxylamine. This method has been successfully applied to a range of substituted acetophenones, including those with amino groups, which are precursors to the title compound. The formation of the oxime can be confirmed by spectroscopic methods, such as the appearance of a hydroxyl group absorption in the IR spectrum and the disappearance of the carbonyl peak.

Oxime derivatives are significant in medicinal chemistry due to their wide spectrum of biological activities. The incorporation of an oxime functional group can influence the molecule's polarity, hydrogen bonding capacity, and steric profile, potentially leading to new or enhanced pharmacological properties.

Table 2: Synthesis of Oxime Derivatives from Substituted Acetophenones

| Starting Material | Reagents | Product | Yield |

| Acetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | Acetophenone oxime | Good |

| 4-Methylacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | 4-Methylacetophenone oxime | Good |

| 4-Hydroxyacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | 4-Hydroxyacetophenone oxime | Moderate |

| 4-Aminoacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | 4-Aminoacetophenone oxime | Moderate |

| 4-Nitroacetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | 4-Nitroacetophenone oxime | Good |

Data sourced from studies on the synthesis of acetophenone oximes.

Alkylation Reactions Facilitated by this compound in Derivative Synthesis

The primary reactivity of this compound as a synthetic intermediate stems from its capacity to act as an alkylating agent. The presence of the bromine atom on the carbon adjacent to the amide carbonyl group makes it an excellent electrophilic site for nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the adjacent amide enhances the leaving group ability of the bromide, facilitating its displacement by a wide range of nucleophiles.

This alkylating capability is frequently exploited to introduce the N-(4-acetylphenyl)acetamido moiety onto various molecular scaffolds. Nucleophiles such as amines, thiols, and alcohols can readily attack the brominated carbon, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct.

For example, the reaction of this compound with a thiol-containing compound (R-SH) would yield an N-(4-acetylphenyl)-2-(alkylthio)acetamide derivative. Research on the reactivity of the bromoacetyl function shows that it is highly chemoselective for thiols. nih.gov Similarly, reaction with an amine (R-NH₂) would produce an N-(4-acetylphenyl)-2-(amino)acetamide derivative. This versatility allows for the construction of a diverse library of compounds built upon the N-(4-acetylphenyl)acetamide core. A study on the chloro-analogue, N-(4-acetylphenyl)-2-chloroacetamide, demonstrated its utility as a precursor for various heterocyclic systems by reacting it with nucleophiles like 2-mercaptobenzothiazole (B37678). uea.ac.ukresearchgate.net This highlights the broad applicability of such α-haloacetamides in building complex molecules with potential biological activities. uea.ac.uk

Table 3: Examples of Alkylation Reactions with α-Haloacetamides

| α-Haloacetamide | Nucleophile | Product Type | Significance |

| N-Aryl-2-chloroacetamides | Oxygen Nucleophiles (e.g., phenols) | 2-Aryloxy-acetamides | Synthesis of biologically active ethers. researchgate.net |

| N-Aryl-2-chloroacetamides | Sulfur Nucleophiles (e.g., thiols) | 2-(Arylthio)-acetamides | Formation of thioether linkages for building heterocyclic compounds. uea.ac.ukresearchgate.net |

| N-Aryl-2-chloroacetamides | Nitrogen Nucleophiles (e.g., amines) | 2-(Arylamino)-acetamides | Construction of various nitrogen-containing heterocycles. researchgate.net |

| Bromoacetyl-functionalized molecules | Thiols (e.g., cysteine) | Thioether-linked bioconjugates | Used in creating synthetic vaccines and bioconjugates. nih.gov |

Biological Activities and Mechanistic Investigations of N 4 Acetylphenyl 2 Bromoacetamide Derivatives

Antitrypanosomal Activity Profiles

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. nih.govnih.gov The urgent need for new, effective, and less toxic treatments has driven research into novel chemical scaffolds with trypanocidal activity. nih.govresearchgate.net

In Vitro Efficacy Against Trypanosoma brucei

Screening of various compounds has revealed the potential of certain derivatives against the bloodstream forms of Trypanosoma brucei brucei. plos.org For instance, studies have identified compounds with significant in vitro activity, highlighting their potential as lead structures for the development of new antitrypanosomal drugs. plos.orglshtm.ac.uk The search for novel treatments is critical due to the limitations of current therapies, which can have severe side effects and face issues of drug resistance. nih.govnih.gov

Identification of Highly Potent Derivatives and Comparative Analysis

Through bioassay-guided fractionation and chemical synthesis, researchers have identified specific derivatives with promising antitrypanosomal activity. plos.orglshtm.ac.uk For example, some studies have focused on functionalizing a core adamantane (B196018) structure with various pharmacophoric side chains to enhance activity and selectivity against T. brucei. lshtm.ac.uk The introduction of a phenyl ring between the adamantane core and the side chain has been a strategy to improve the selectivity index. lshtm.ac.uk

Correlation with Trypanothione (B104310) Reductase (TryR) Enzyme Inhibition

Trypanothione reductase (TryR) is a crucial enzyme in the antioxidant defense system of trypanosomes and is absent in humans, making it an attractive drug target. nih.govnih.gov The inhibition of TryR disrupts the parasite's ability to manage oxidative stress, leading to cell death. nih.gov Research has focused on designing and synthesizing derivatives that can effectively inhibit this enzyme. Some novel chemotypes have been identified that bind to a unique, druggable site at the entrance of the NADPH binding cavity of TryR, a feature not present in the human homolog, glutathione (B108866) reductase. nih.govnih.gov This provides a basis for the development of selective inhibitors. The most potent inhibitors identified in some studies suggest that the presence of an additional aromatic ring may be beneficial for enzymatic inhibition. nih.gov

Antineoplastic and Antiproliferative Activity Studies

In the realm of oncology, derivatives of N-(4-acetylphenyl)-2-bromoacetamide have been investigated for their ability to inhibit key signaling pathways that drive tumor growth and proliferation.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival. nih.govnih.gov Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govmdpi.com Small-molecule tyrosine kinase inhibitors (TKIs) that target EGFR have become a cornerstone of treatment for various malignancies. nih.govmdpi.com

Research has led to the development of several generations of EGFR inhibitors. First-generation inhibitors, such as gefitinib (B1684475) and erlotinib, bind reversibly to the ATP-binding site of the EGFR kinase domain. mdpi.com Second-generation inhibitors, like afatinib, form irreversible covalent bonds, often with a cysteine residue (Cys797) in the active site, leading to sustained inhibition. mdpi.commdpi.com More recent efforts have focused on overcoming resistance mutations, such as T790M, that arise during treatment. frontiersin.org The exploration of novel chemical scaffolds, including those derived from marine organisms, continues to yield new EGFR inhibitors with unique properties and the potential to combat drug resistance. frontiersin.org

Below is a table summarizing the activity of selected EGFR inhibitors:

| Compound | Target(s) | Mechanism of Action | Key Features |

| Gefitinib | EGFR | Reversible TKI | First-generation inhibitor |

| Erlotinib | EGFR | Reversible TKI | First-generation inhibitor |

| Afatinib | EGFR, HER2, HER4 | Irreversible TKI (covalent binder) | Second-generation inhibitor, overcomes some resistance |

| Osimertinib | EGFR (including T790M mutant) | Irreversible TKI (covalent binder) | Third-generation inhibitor, effective against resistance mutations |

| Tandyukisin | EGFR (wild-type and mutants) | TKI | Novel marine-derived compound |

Inhibition of BRAFV600E Kinase

The BRAF gene encodes a serine/threonine-protein kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation and survival. nih.gov The V600E mutation in the BRAF gene leads to constitutive activation of the kinase and is found in a significant percentage of human cancers, particularly melanoma. nih.gov

Virtual screening and chemical synthesis have been employed to identify novel inhibitors of the BRAFV600E mutant. nih.gov Studies have successfully identified series of N-(thiophen-2-yl) benzamide (B126) derivatives as potent BRAFV600E inhibitors. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds, leading to the discovery of derivatives with submicromolar inhibitory activities. nih.gov The development of type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, represents a key strategy in designing selective and effective BRAF inhibitors. mdpi.com

The following table highlights some potent BRAFV600E inhibitors:

| Compound Series | Approach | Key Findings |

| N-(thiophen-2-yl) benzamide derivatives | Virtual screening and chemical synthesis | Identification of compounds b40 and b47 as potent inhibitors. nih.gov |

| 4-phenylaminopyrimidine urea (B33335) (4-PAPU) based | Privileged fragment-based design | Development of type II inhibitors targeting the DFG-out conformation. mdpi.com |

Antimicrobial Efficacy Assessment

The antimicrobial properties of N-(4-acetylphenyl)-acetamide derivatives have been evaluated, revealing a spectrum of activity against various microbial pathogens. These studies underscore the potential of this chemical scaffold in the development of new antimicrobial agents.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Organisms

Derivatives synthesized from the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, have demonstrated notable antibacterial activity. In a study evaluating these compounds, significant growth inhibition was observed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The thiosemicarbazone and sulfide (B99878) derivatives, in particular, were identified as potent antibacterial agents. For instance, the thiosemicarbazone derivative exhibited an 80.8% growth inhibition against E. coli and a 91.7% inhibition against S. aureus. Another derivative, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, was found to be highly effective, showing 92.3% inhibition against E. coli and 100% inhibition against S. aureus. These findings highlight the versatility of the N-(4-acetylphenyl)-acetamide core structure in targeting a range of bacteria.

Table 1: Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

| Derivative Compound | Target Organism | Percent Inhibition (%) |

| Thiosemicarbazone Derivative (10) | Escherichia coli | 80.8% |

| Thiosemicarbazone Derivative (10) | Staphylococcus aureus | 91.7% |

| Sulfide Derivative (14) | Escherichia coli | Significant |

| Sulfide Derivative (14) | Staphylococcus aureus | Significant |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide (12b) | Escherichia coli | 92.3% |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide (12b) | Staphylococcus aureus | 100% |

Antifungal Activity, Including against Candida albicans

The acetamide (B32628) moiety is a common feature in molecules investigated for antifungal properties. While specific studies on the antifungal action of this compound derivatives are limited, related acetamide and amide compounds have shown efficacy against fungal pathogens, including various Candida species. For example, 2-chloro-N-phenylacetamide has been reported to inhibit strains of C. albicans and C. parapsilosis, including those resistant to fluconazole. This suggests that the core acetamide structure is a viable pharmacophore for developing new antifungal agents. Further investigation is warranted to determine if derivatives of this compound share this activity against clinically relevant fungi like Candida albicans.

Modulation of Hydrogen Sulfide (H2S) Release in Antimicrobial Contexts

The role of hydrogen sulfide (H2S) as a gasotransmitter in bacterial physiology and pathogenesis is an emerging area of research. However, based on available scientific literature, there are no current studies that have investigated the modulation of H2S release by this compound derivatives within an antimicrobial context. This represents a novel and unexplored avenue for mechanistic studies of this class of compounds.

Anti-inflammatory Response and Associated Biochemical Pathways

Compounds bearing an acetamide functional group are known to possess potential anti-inflammatory activities. This has led to the evaluation of related structures in preclinical models of inflammation.

Evaluation in Carrageenan-Induced Paw Edema Models

The carrageenan-induced paw edema model in rodents is a standard and widely used assay for screening the acute anti-inflammatory activity of novel compounds. The inflammatory response in this model is biphasic and involves the release of various inflammatory mediators, including prostaglandins, which are synthesized via the cyclooxygenase-2 (COX-2) pathway. While molecules containing the acetamoyl functionality are noted for their anti-inflammatory potential, specific studies evaluating this compound derivatives using the carrageenan-induced paw edema model have not been reported in the reviewed literature. The established anti-inflammatory properties of the broader class of acetamide compounds suggest that this would be a valuable area of investigation to confirm and quantify the anti-inflammatory efficacy of these specific derivatives.

Potential for Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. galaxypub.co

The acetamide functional group is a common scaffold in many small-molecule drugs and has been incorporated into various designs of selective COX-2 inhibitors. galaxypub.coarchivepp.com Research into acetamide derivatives has shown that this moiety can serve as an effective linker or pharmacophore. For instance, studies on compounds with pyrazole (B372694), imidazole, and triazole acetamide groups have demonstrated significant COX-2 inhibitory potential. archivepp.com The anti-inflammatory effects of these compounds are often attributed to specific interactions, such as hydrogen bonding between the acetamide's nitrogen atom and key amino acid residues like Serine 353 and Tryptophan 387 within the COX-2 active site. galaxypub.co

While direct experimental data on the COX-1/COX-2 inhibitory activity of this compound is not extensively documented in the reviewed literature, the broader class of N-phenylacetamide derivatives has been a focus of such research. For example, substituted phenoxy acetamide derivatives have been synthesized and evaluated as COX-2 inhibitors. galaxypub.co The general strategy often involves creating hybrid molecules where the acetamide linker connects a known COX-2-inhibiting scaffold to another functional group to enhance activity or improve pharmacokinetic properties. archivepp.comarchivepp.com Given that the N-(4-acetylphenyl)acetamide structure is a component of various biologically active compounds, its derivatives are considered plausible candidates for COX enzyme inhibition, although specific studies are required to confirm and quantify this potential.

Characterization of Nitric Oxide (NO) Donor Properties

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation and the modulation of inflammation. The development of hybrid drugs that combine the anti-inflammatory properties of a COX inhibitor with the gastroprotective and cardiovascular benefits of an NO donor has emerged as a promising therapeutic strategy. nih.gov These compounds, known as COX-inhibiting nitric oxide donators (CINODs), are designed to release NO, which can help mitigate the adverse effects associated with NSAIDs, such as gastrointestinal toxicity and elevated blood pressure. nih.gov

The design of CINODs typically involves covalently linking an NO-releasing moiety (like a nitrooxyalkyl group) to a known NSAID or COX inhibitor scaffold. drugbank.com For example, celecoxib (B62257) analogs have been synthesized where a part of the molecule is replaced with an N-(4-nitrooxybutyl)piperidyl or similar moiety to confer NO-donating properties. drugbank.com These hybrid molecules have demonstrated the ability to release NO, particularly in the presence of biological thiols like L-cysteine, while retaining their COX-2 inhibitory activity. drugbank.com

With regard to this compound and its derivatives, there is no direct evidence in the available literature to characterize them as NO donors. Some studies on other acetamide derivatives have investigated their effects on cellular NO production in macrophages, but this is typically in the context of measuring their anti-inflammatory activity (i.e., their ability to inhibit NO production by inducible nitric oxide synthase) rather than their capacity to donate NO. nih.govnih.govnih.govresearchgate.net Therefore, while the concept of creating NO-donating acetamide-based anti-inflammatory agents is established, the inherent ability of this compound derivatives to act as NO donors has not been demonstrated and would require the specific incorporation of an NO-releasing functional group.

Exploration of Other Biological Activities (e.g., Antioxidant Properties)

Research into closely related analogs of this compound has revealed significant potential in other biological domains, particularly as antioxidant agents. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. researchgate.net

A key study investigated the biological activities of various heterocyclic scaffolds synthesized from N-(4-acetylphenyl)-2-chloroacetamide, a structurally very similar precursor (differing only by the halogen). researchgate.netuea.ac.uk This research demonstrated that derivatives of this scaffold possess notable antioxidant properties. The antioxidant capacity was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, with L-ascorbic acid as a reference standard. researchgate.netuea.ac.uk

The results showed that modifying the core structure led to compounds with substantial antioxidant activity. The conversion of the N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide intermediate into its thiosemicarbazone derivative resulted in the highest antioxidant activity, with an inhibition percentage of 82.6%, which was comparable to the 88.2% inhibition exhibited by L-ascorbic acid. researchgate.netuea.ac.uk Other derivatives also showed significant activity. researchgate.netuea.ac.uk These findings highlight that the N-(4-acetylphenyl)acetamide framework is a viable backbone for developing potent antioxidant compounds.

Table 1: Antioxidant Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives Data sourced from studies on the chloro-analog as a proxy for the potential of bromo-derivatives. researchgate.netuea.ac.uk

| Compound Name | Antioxidant Activity (% Inhibition) |

| N-(4-(1-(2-carbamothioylhydrazono)ethyl)phenyl)-2-(benzothiazol-2-ylthio)acetamide (Thiosemicarbazone derivative) | 82.6% |

| N-(p-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-acetamide (Sulfide derivative) | 80.2% |

| 2-(benzothiazol-2-ylthio)-N-(4-(3-(furan-2-yl)acryloyl)phenyl)acetamide (Chalcone-containing derivative) | 75.4% |

| L-ascorbic acid (Reference) | 88.2% |

Structure Activity Relationship Sar Analysis of N 4 Acetylphenyl 2 Bromoacetamide Derived Compounds

Impact of Substituent Variation on Biological Efficacy and Selectivity

The nature and position of substituents on the phenyl ring of N-(4-acetylphenyl)-2-bromoacetamide derivatives play a crucial role in determining their biological activity. Variations in these substituents can significantly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

Research on analogous N-(substituted phenyl)-2-chloroacetamides has demonstrated that the type of functional group on the phenyl ring dictates the antimicrobial efficacy. nih.gov For instance, compounds bearing halogen substituents at the para-position of the phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, have shown notable activity against both Gram-positive bacteria and pathogenic yeasts. nih.gov This enhanced activity is attributed to the increased lipophilicity conferred by the halogen atoms, which facilitates the passage of the compounds across the phospholipid bilayer of microbial cell membranes. nih.gov

Similarly, the presence of a hydroxyl group at the para-position (p-OH) was found to result in the lowest lipophilicity among the tested analogs. nih.gov In contrast, a bromo-substituent at the meta-position of the phenyl ring also contributed to high lipophilicity and potent antimicrobial activity. nih.gov

The acetyl group at the para-position of the core N-(4-acetylphenyl) structure is also a key determinant of activity and a site for further modification. For example, the conversion of the acetyl group into a thiosemicarbazone has been shown to significantly enhance the antioxidant activity of the resulting compound. researchgate.netuea.ac.uk

The following table summarizes the impact of different substituents on the phenyl ring of N-phenyl-2-chloroacetamide analogs on their biological properties:

| Compound ID | Phenyl Substituent | Key Biological Finding | Reference |

| SP5 | 4-Bromo | High lipophilicity | nih.gov |

| SP8 | 4-Acetyl | Optimal TPSA for high permeability | nih.gov |

| SP9 | 4-Hydroxy | Lowest lipophilicity | nih.gov |

| SP10 | 3-Cyano | Optimal TPSA for high permeability | nih.gov |

| SP11 | 4-Cyano | Optimal TPSA for high permeability | nih.gov |

| - | 4-Chloro | High activity against Gram-positive bacteria and pathogenic yeasts | nih.gov |

| - | 4-Fluoro | High activity against Gram-positive bacteria and pathogenic yeasts | nih.gov |

| - | 3-Bromo | High lipophilicity and antimicrobial activity | nih.gov |

This data is based on N-(substituted phenyl)-2-chloroacetamide analogs.

Influence of Different Heterocyclic Ring Systems on Activity Modulation

The reactive α-bromoacetamide moiety of this compound is an excellent electrophile, readily reacting with various nucleophiles, particularly those found in heterocyclic structures. This allows for the synthesis of a wide array of derivatives where the core structure is appended to different heterocyclic ring systems, profoundly influencing the biological activity profile of the parent molecule.

Studies on the analogous N-(4-acetylphenyl)-2-chloroacetamide have shown that its reaction with 2-mercaptobenzothiazole (B37678), followed by condensation with thiosemicarbazide (B42300), yields a thiosemicarbazone derivative with potent antibacterial and antioxidant activities. researchgate.netuea.ac.uk Specifically, this derivative exhibited significant growth inhibitory activity against Escherichia coli and Staphylococcus aureus. researchgate.netuea.ac.uk The subsequent reaction of this thiosemicarbazone with ethyl bromoacetate (B1195939) leads to the formation of a thiazolin-4-one derivative, demonstrating the versatility of this scaffold in generating complex heterocyclic systems. researchgate.netuea.ac.uk

Furthermore, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with other heterocyclic mercaptans, such as 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) and 6-amino-2-mercaptopyrimidin-4-ol, has been explored to produce sulfide (B99878) products with potential biological activities. researchgate.netuea.ac.uk The cyclization of the nicotinonitrile derivative can lead to the formation of a thieno[2,3-b]pyridine (B153569) compound. researchgate.netuea.ac.uk

The incorporation of nitrogen-containing heterocycles is a common strategy in drug design to enhance anticancer activity. nih.gov The introduction of a 5,6,7,8-tetrahydroisoquinoline (B1330172) moiety, for instance, has been shown to impart anticancer and antioxidant properties. nih.gov

The following table presents examples of heterocyclic systems incorporated into the N-(4-acetylphenyl)acetamide scaffold and their observed biological activities:

| Heterocyclic System | Resulting Derivative | Observed Biological Activity | Reference |

| Benzothiazole and Thiosemicarbazide | Thiosemicarbazone derivative | Potent antibacterial and antioxidant activity | researchgate.netuea.ac.uk |

| Benzothiazole and Thiazolin-4-one | Thiazolin-4-one derivative | - | researchgate.netuea.ac.uk |

| 4,6-Dimethylnicotinonitrile | Sulfide derivative | Precursor for thieno[2,3-b]pyridine | researchgate.netuea.ac.uk |

| 6-Amino-2-mercaptopyrimidin-4-ol | Sulfide derivative | - | researchgate.netuea.ac.uk |

| 5,6,7,8-Tetrahydroisoquinoline | Tetrahydroisoquinoline derivative | Anticancer and antioxidant properties | nih.gov |

This data is based on derivatives of N-(4-acetylphenyl)-2-chloroacetamide.

Contribution of Linker Modifications to Compound Potency and Specificity

The bromoacetamide moiety itself is a key component of the linker, functioning as a reactive handle for covalent modification of target proteins. In the context of antibody-drug conjugates (ADCs), the stability of the linker is paramount for ensuring that the cytotoxic payload is delivered specifically to the target cells. A study comparing a bromoacetamidecaproyl (bac) linker to a maleimidocaproyl (mc) linker in an ADC demonstrated that the bromoacetamide-based linker offered increased plasma stability. nih.gov There was no measurable systemic drug release from the ADC with the 'bac' linker over a two-week period in mice. nih.gov This enhanced stability can lead to higher intratumoral drug exposure. nih.gov

While the primary modification discussed in the literature is the reaction of the bromoacetyl group to form a thioether linkage, the length and chemical nature of the linker can be further modulated. For instance, incorporating a caproyl spacer in the 'bac' linker suggests that the length of the carbon chain can be varied to optimize drug delivery and efficacy. Although direct studies on a wide range of linker modifications for this compound are limited, the principles of linker design from ADC research suggest that alterations in linker length, rigidity, and cleavability would significantly impact the biological activity of smaller molecule derivatives as well.

Analysis of Electronic and Steric Effects on Molecular Interactions and Biological Outcomes

The biological activity of this compound derivatives is governed by a delicate interplay of electronic and steric effects. These factors dictate how the molecule interacts with its biological target at the molecular level, influencing binding affinity, conformational stability, and ultimately, the observed biological response.

Electronic Effects: The electronic properties of the substituents on the phenyl ring can significantly alter the reactivity of the entire molecule. Electron-withdrawing groups, such as nitro or cyano groups, can influence the acidity of the amide proton and the electrophilicity of the α-carbon in the bromoacetamide moiety. For instance, a quantitative structure-activity relationship (QSAR) analysis of N-(substituted phenyl)-2-chloroacetamides revealed that compounds with 4-COCH3 and 4-CN groups possessed a total polar surface area (TPSA) in the optimal range for high permeability, suggesting a favorable electronic distribution for cell membrane passage. nih.gov

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, which may either be detrimental or beneficial to biological activity. For example, the introduction of bulky groups near the reactive center could hinder the approach of a nucleophile, thereby modulating the compound's reactivity and selectivity. Conversely, a specific steric profile might be necessary for a snug fit into the binding pocket of a target enzyme or receptor. In derivatives of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide, the replacement of a bromine atom with a more lipophilic and potentially bulkier 4-methoxystyryl group resulted in a significant improvement in the inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This highlights that a combination of steric bulk and lipophilicity can enhance biological activity.

The conformation of the molecule, which is influenced by both electronic and steric factors, is also critical. Intramolecular hydrogen bonding, for instance, can lead to a more planar and rigid conformation, which may be favorable for binding to a planar active site. mdpi.com The sulfonamide group in some derivatives is known to deviate from co-planarity, which can influence the formation of intermolecular hydrogen bonds. mdpi.com

Computational and in Silico Investigations of N 4 Acetylphenyl 2 Bromoacetamide and Its Derivatives

Molecular Docking Simulations for Elucidating Target Binding Mechanisms

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively applied to forecast the binding mode and affinity of small molecule ligands, such as derivatives of N-(4-acetylphenyl)-2-bromoacetamide, to the active sites of macromolecular targets like proteins and enzymes.

Trypanothione (B104310) reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. This enzyme is absent in humans, making it a prime target for drug development. nih.gov The active site of TR is notably different from its human homolog, glutathione (B108866) reductase (GR), featuring a larger, more hydrophobic, and negatively charged binding pocket to accommodate its specific substrate, trypanothione disulfide. nih.gov

Computational docking studies are instrumental in identifying novel TR inhibitors. plos.org These simulations explore how potential inhibitors fit within the enzyme's binding sites. There are three primary modes of inhibition that can be modeled: competition with the trypanothione substrate at the main binding cavity, competition with the NADPH cofactor at its binding site, or inactivation through binding to the redox-active cysteines (Cys52 and Cys57). mdpi.com

Key amino acid residues that frequently appear in the binding interactions of TR inhibitors include Trp21, Tyr110, and Met113, which form a hydrophobic wall, and Glu18, which can form critical electrostatic interactions. mdpi.com Docking studies have also revealed a unique, druggable pocket at the entrance of the NADPH binding site, which is not present in human GR, offering a new avenue for designing selective inhibitors. plos.orgmdpi.com By simulating the interaction of novel derivatives with these specific sites, researchers can prioritize compounds that are most likely to be potent and selective inhibitors of this vital parasite enzyme.

The epidermal growth factor receptor (EGFR) and the BRAF kinase, particularly its V600E mutant form, are critical targets in oncology due to their role in driving cancer cell proliferation. Derivatives of this compound have been used to synthesize novel compounds designed as dual inhibitors of both EGFR and BRAFV600E. nih.gov

In one such study, a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were developed using this compound as a key intermediate. nih.gov The most potent of these hybrids were then subjected to molecular docking to understand their binding mechanisms. The computational analysis revealed how these compounds fit into the ATP-binding pockets of both EGFR and BRAFV600E, elucidating the specific interactions responsible for their inhibitory activity. For instance, compounds 18 (R₁ = allyl, R₂ = OCH₃) and 19 (R₁ = allyl, R₂ = Cl) were identified as potent dual inhibitors, and docking studies helped to rationalize their high efficacy by visualizing their hydrogen bond and hydrophobic interactions within the kinase active sites. nih.gov

The table below summarizes the inhibitory activity of selected derivatives against these kinases.

| Compound | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |

| Erlotinib (Reference) | 60 ± 5 | - |

| Compound 18 | - | 140 ± 10 |

| Compound 19 | - | 190 ± 12 |

| IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from reference nih.gov. |

These in silico findings are crucial as they correlate with the in vitro antiproliferative activities and confirm that the dual inhibition of EGFR and BRAFV600E is a viable mechanism for the observed anticancer effects. nih.gov

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets for anti-inflammatory drugs. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Molecular docking is widely used to design and evaluate new COX inhibitors, including derivatives synthesized from scaffolds related to this compound. nih.govtjnpr.org

Docking studies on pyrazole (B372694) derivatives, for example, have shown that the orientation and binding mode within the COX-2 active site are critical for activity. Potent inhibitors often insert a key functional group, like a sulfonamide (SO₂NH₂), deep into a selective pocket of the COX-2 active site. nih.gov This allows for the formation of strong hydrogen bond interactions with key residues such as His90, Arg513, and Phe518, which stabilizes the enzyme-inhibitor complex. nih.gov The ability to model these interactions helps researchers understand why certain compounds are selective for COX-2 over the constitutively expressed COX-1, which is crucial for avoiding gastrointestinal side effects. nih.gov

The table below shows docking scores for some pyrazole analogues targeting COX-2.

| Compound | Docking Score |

| Celecoxib (B62257) (Reference) | -9.924 |

| Compound 5s | -12.24 |

| Compound 5u | -12.907 |

| A more negative docking score typically indicates a more favorable binding interaction. Data sourced from reference nih.gov. |

The versatility of the this compound framework allows its derivatives to be investigated as inhibitors for a wide range of other enzymes.

Acetylcholinesterase (AChE): AChE is a key target in the treatment of Alzheimer's disease, as its inhibition increases acetylcholine (B1216132) levels in the brain. brieflands.com The AChE active site features a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. ddg-pharmfac.net Docking studies on derivatives have revealed that potent inhibitors often interact with both sites. For example, a study on N-((4-acetylphenyl)carbamothioyl) pivalamide, a thiourea (B124793) derivative, evaluated its inhibitory potential against AChE through in vitro and in silico methods. nih.gov Other studies on benzamide (B126) derivatives have shown that hydrogen bonding with residues like Tyrosine 121 (Tyr121) in the active site is a key interaction for potent inhibition. researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications, including in cancer and glaucoma. sci-hub.senih.gov The sulfonamide group is a classic zinc-binding group found in many CA inhibitors. sci-hub.se Docking studies of novel sulfonamide-containing derivatives are used to predict their binding mode within the CA active site. These simulations typically show the sulfonamide group coordinating with the catalytic Zn²⁺ ion and forming hydrogen bonds with surrounding amino acid residues, which is essential for potent inhibition. nih.govsci-hub.se For instance, molecular docking of new sulfonamide-hydrazone derivatives against human CA isoforms I and II (hCA I and hCA II) helped to elucidate the specific interactions underpinning their inhibitory activity. sci-hub.seresearchgate.net

In Silico Predictions Pertaining to Pharmacological Relevance (e.g., Drug Likeness)

Beyond predicting binding, computational methods are essential for evaluating the pharmacological potential of new chemical entities. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions help to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with guidelines like Lipinski's Rule of Five. Derivatives that meet these criteria are more likely to have good oral bioavailability. For example, in silico ADMET studies were conducted on the quinazolin-4-one/3-cyanopyridin-2-one hybrids, confirming their potential as drug candidates. nih.gov Similarly, theoretical ADME predictions were used to assess the pharmacokinetic profiles of novel sulfonamide-hydrazone CA inhibitors and benzamide-based AChE inhibitors, with some derivatives showing promising properties superior to existing drugs like donepezil. researchgate.netsci-hub.se Furthermore, specific models can predict the ability of a compound to cross the blood-brain barrier (BBB), a critical property for drugs targeting the central nervous system, such as AChE inhibitors. ddg-pharmfac.net

Advanced Dynamic Simulations and Binding Stability Analysis (e.g., RMSD, RMSF, Radius of Gyration)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and conformational changes. plos.org The stability of a protein-ligand complex is a key indicator of the ligand's potential efficacy. Several parameters are analyzed from MD simulation trajectories:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms over time relative to a reference structure. A stable RMSD plot that reaches a plateau suggests that the system has equilibrated and the complex is stable. nih.gov An unstable or continuously increasing RMSD indicates significant conformational changes or dissociation. sci-hub.se

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue in the protein. It highlights the flexible and rigid regions of the protein. High fluctuations are typically seen in loop regions and at the N- and C-termini, while residues in stable secondary structures like alpha-helices and beta-sheets, as well as those in the binding pocket that interact with the ligand, tend to show lower RMSF values, indicating stability. sci-hub.seplos.org

Recent research on N-(4-acetylphenyl)-2-cyanoacetamide derivatives confirms the use of MD simulations to gain deeper insights into their binding mechanisms. researchgate.net For instance, a simulation of a derivative of N-(4-acetylphenyl)-2-chloroacetamide with human carbonic anhydrase IX (hCAIX) revealed stable hydrogen bonding, confirming a stable and favorable interaction. researchgate.net These advanced simulations are crucial for validating docking results and providing a more accurate assessment of the binding stability of novel therapeutic agents.

Advanced Research Perspectives and Future Directions

Continued Exploration and Design of Novel Hybrid Chemical Structures

The core structure of N-(4-acetylphenyl)-2-bromoacetamide serves as a versatile starting point for the synthesis of a diverse array of heterocyclic and hybrid molecules. uea.ac.ukresearchgate.net The presence of the reactive α-haloacetamide functionality allows for straightforward reactions with various nucleophiles to construct more complex chemical architectures.

Researchers have successfully utilized the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, to synthesize a variety of heterocyclic scaffolds. uea.ac.ukresearchgate.net For instance, reaction with 2-mercaptobenzothiazole (B37678) yields an intermediate that can be further condensed with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300). uea.ac.ukresearchgate.net This approach has led to the creation of novel pyrazole (B372694) and thiazolin-4-one derivatives. uea.ac.ukresearchgate.net The thiosemicarbazone and sulfide (B99878) derivatives, in particular, have shown notable antibacterial activity against Escherichia coli and Staphylococcus aureus. uea.ac.uk

The exploration of novel hybrid structures extends to the incorporation of other biologically important motifs. For example, acenaphthene (B1664957) derivatives containing a thiazole (B1198619) backbone have been synthesized and evaluated for their antitumor activities. nih.gov Similarly, the conjugation of sulfonamides with non-steroidal anti-inflammatory drugs (NSAIDs) has resulted in acetamide-sulfonamide scaffolds with potential urease inhibitory activity. nih.gov These examples highlight a key strategy: combining the N-(4-acetylphenyl)acetamide core with other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. The synthesis of L-valine derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl moiety is another testament to this strategy, aiming to develop new antimicrobial agents. mdpi.com

Future research will likely focus on expanding the library of hybrid compounds derived from this compound. This could involve exploring reactions with a wider range of nucleophiles, incorporating diverse heterocyclic systems like morpholine, and creating more complex multi-functionalized molecules. nih.gov The goal is to generate novel chemical entities with unique three-dimensional structures capable of interacting with a broader range of biological targets.

Table 1: Examples of Hybrid Structures Derived from Related Acetamide (B32628) Scaffolds

| Precursor Scaffold | Reactant/Modification | Resulting Hybrid Structure | Potential Application | Reference |

|---|---|---|---|---|

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole, Thiosemicarbazide | Thiosemicarbazone derivative | Antibacterial, Antioxidant | uea.ac.ukresearchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Various substitutions | Substituted thiazole derivatives | Antimicrobial, Anticancer | nih.gov |

| Acenaphthene | Thiazole backbone incorporation | Acenaphthene-thiazole hybrids | Antitumor | nih.gov |

| Sulfonamides | Conjugation with Ibuprofen/Flurbiprofen | Acetamide-sulfonamide scaffolds | Urease inhibition | nih.gov |

Deepening the Elucidation of Comprehensive Molecular Mechanisms of Action

Understanding how these novel compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents. Current research often couples synthesis with biological evaluation and in silico studies, such as molecular docking, to predict and rationalize the interactions between the synthesized molecules and their biological targets. nih.gov

For instance, in the study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, molecular docking was used to investigate the binding modes of the most active compounds within the active sites of selected protein targets. nih.gov This computational approach helps to identify key structural features responsible for the observed activity and provides a basis for rational drug design. Similarly, for N-carboxyphenylpyrrole derivatives designed as HIV fusion inhibitors, molecular docking analysis suggested that the carboxyl group could form salt bridges with key amino acid residues like Arg579 or Lys574 in the gp41 pocket, explaining their inhibitory mechanism. nih.gov

However, a comprehensive understanding of the mechanism of action requires more than just identifying the primary target. Future research must delve deeper into the downstream signaling pathways and off-target effects. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to these compounds. Elucidating these complex molecular interactions will be essential for predicting efficacy and potential toxicities, paving the way for the development of safer and more effective drugs. A significant area of focus is the inhibition of enzymes like urease, where inhibitors bind to the active site to disrupt enzymatic activity, a mechanism crucial for treating infections by pathogens like Helicobacter pylori. nih.gov

Strategies for Further Optimization of Potency, Selectivity, and Biological Performance

The initial discovery of a biologically active compound is often just the beginning. A critical subsequent step is the optimization of its properties to enhance potency, improve selectivity, and ensure favorable biological performance (e.g., absorption, distribution, metabolism, and excretion). Structure-activity relationship (SAR) studies are fundamental to this process.

By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the chemical groups and structural features that are critical for its activity. nih.gov For example, SAR studies on N-carboxyphenylpyrrole derivatives revealed that having two methyl groups on the pyrrole (B145914) ring was favorable for interaction with residues in the gp41 pocket of HIV. nih.gov

Another key optimization strategy involves modifying the physicochemical properties of the molecule, such as lipophilicity. mdpi.com In the design of stilbene-based benzenesulfonamide (B165840) hybrids, replacing a hydroxyl group with a more lipophilic methoxy (B1213986) or trifluoromethyl group was proposed to increase lipophilicity and potentially enhance biological activity. mdpi.com The introduction of a bromine atom into a molecule, as seen in N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, can also influence the lipophilic character and biological effect. mdpi.com

Future optimization strategies will likely involve the use of computational chemistry and machine learning to build predictive SAR models. These models can help to prioritize the synthesis of new analogues that are most likely to have improved properties, thereby accelerating the drug discovery process. Furthermore, the incorporation of specific structural motifs known to improve pharmacokinetic properties will be a key consideration in the design of next-generation compounds.

Table 2: Research Findings on Optimized Derivatives

| Compound Series | Key Finding | Impact on Performance | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Compounds d6 and d7 were most active against the MCF7 breast cancer cell line. | Identified as lead molecules for further development of novel anticancer agents. | nih.gov |

| Acenaphthene derivatives | Compound 3c showed potent cytotoxicity towards the SKRB-3 cancer cell line. | Indicates potential as a future anticancer agent. | nih.gov |

| N-carboxyphenylpyrrole derivatives | Compound A12 was the most effective in inhibiting HIV-1 p24 production. | Shows promise as an anti-HIV-1 agent by disrupting gp41 core formation. | nih.gov |

Potential for Development of Highly Targeted Therapeutic Agents

The ultimate goal of developing novel bioactive compounds based on the this compound scaffold is to create highly targeted therapeutic agents. Targeted therapies are designed to interact with specific molecular targets that are involved in the disease process, leading to greater efficacy and fewer side effects compared to conventional therapies.

The development of derivatives with anticancer properties is a promising avenue. For example, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown significant activity against breast cancer cell lines, suggesting their potential as lead compounds for new anticancer drugs. nih.gov Similarly, acenaphthene derivatives have demonstrated potent cytotoxicity against various human solid tumor cell lines. nih.gov

The potential for targeted therapy is not limited to cancer. The development of potent and specific enzyme inhibitors, such as urease inhibitors, could lead to new treatments for bacterial infections. nih.gov The design of HIV fusion inhibitors based on N-carboxyphenylpyrrole scaffolds is another example of a targeted approach to antiviral therapy. nih.gov

Realizing the full therapeutic potential of these compounds will require extensive preclinical and clinical development. This includes rigorous evaluation of their efficacy in animal models of disease, detailed pharmacokinetic and toxicology studies, and ultimately, well-designed clinical trials in humans. While the path to a new drug is long and challenging, the versatility of the this compound scaffold and the promising biological activities of its derivatives provide a solid foundation for the development of the next generation of targeted therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-bromoacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromoacetylation of 4-acetylaniline. A common approach uses bromoacetyl bromide in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HBr . Reaction parameters (temperature, stoichiometry of bromoacetyl bromide, and reaction time) significantly influence yield. For instance, reports that maintaining the reaction at 0–5°C minimizes side reactions, while extended stirring (6–8 hours) ensures completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : The acetyl group’s singlet at δ 2.5–2.6 ppm and the bromoacetamide’s NH proton (δ 8.2–8.5 ppm, broad) confirm the structure .

- ¹³C NMR : The carbonyl carbon of the acetyl group appears at ~200 ppm, while the bromoacetamide carbonyl resonates at ~165 ppm .

- IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) are diagnostic . Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 270.0 (C₁₀H₁₀BrNO₂⁺) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound’s Safety Data Sheet (SDS) highlights hazards (H303+H313+H333: harmful if swallowed, in contact with skin, or inhaled). Key precautions include:

- Use of fume hoods to avoid inhalation .

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How does the electronic nature of the 4-acetylphenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyl group activates the bromoacetamide moiety, enhancing its electrophilicity. In SN2 reactions with amines (e.g., piperidine), the bromide leaving group is readily displaced. Kinetic studies show a second-order rate constant (k₂) of ~1.5 × 10⁻³ L/mol·s in DMF at 25°C, with steric hindrance from the acetyl group marginally reducing reactivity compared to non-acetylated analogs . Computational DFT studies (B3LYP/6-31G*) corroborate this by showing a lower LUMO energy (-1.8 eV) at the bromine-bearing carbon .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c). Key metrics:

- Dihedral angle : ~66° between the acetylphenyl and bromoacetamide planes, indicating significant torsional strain .

- Intermolecular interactions : N–H⋯O hydrogen bonds (2.1 Å) and weak C–H⋯Br contacts (3.3 Å) stabilize the lattice, forming a 2D network along the [100] axis . Thermal ellipsoid analysis (ORTEP) shows anisotropic displacement, suggesting dynamic disorder in the acetyl group .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values varying by 10–100 µg/mL) may arise from:

- Strain variability : Use standardized strains (e.g., E. coli ATCC 25922) and broth microdilution protocols .

- Compound purity : Validate via HPLC (≥98% purity) to exclude confounding effects from impurities .

- Solubility : DMSO stock solutions >10 mg/mL may precipitate in aqueous media; use sonication and surfactants (e.g., Tween-80) .

Q. What computational strategies are effective for predicting the metabolic stability of this compound in drug discovery contexts?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess cytochrome P450 interactions. Key steps:

- Docking : Identify binding poses in CYP3A4 (PDB ID: 1TQN) with a predicted ΔG of -8.2 kcal/mol .

- Metabolite prediction : Use Schrödinger’s MetaSite to identify probable oxidation sites (e.g., acetyl group → hydroxylated derivative) .

- In vitro validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life (t₁/₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes